![molecular formula C30H50O3 B14275681 1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one CAS No. 141392-40-7](/img/structure/B14275681.png)
1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one is an organic compound characterized by a phenyl ring substituted with a 5,5-dimethyl-1,3-dioxane moiety and an octadecanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one typically involves the following steps:
Formation of the 5,5-Dimethyl-1,3-dioxane ring: This can be achieved by the reaction of formaldehyde with 1,3-propanediol in the presence of acid catalysts.
Attachment of the phenyl ring: The 5,5-dimethyl-1,3-dioxane is then reacted with a phenyl derivative under suitable conditions to form the desired intermediate.
Addition of the octadecanone chain: The final step involves the attachment of the octadecanone chain to the phenyl ring, typically through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, influencing biological processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethyl-1,3-dioxane
- Meldrum’s acid (2,2-Dimethyl-1,3-dioxane-4,6-dione)
- 1-(3,4-Dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone
Uniqueness
1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one is unique due to its combination of a 5,5-dimethyl-1,3-dioxane ring with a long octadecanone chain, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
CAS No. |
141392-40-7 |
|---|---|
Molecular Formula |
C30H50O3 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
1-[4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]octadecan-1-one |
InChI |
InChI=1S/C30H50O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(31)26-20-22-27(23-21-26)29-32-24-30(2,3)25-33-29/h20-23,29H,4-19,24-25H2,1-3H3 |
InChI Key |
NUQFWACQWYGXGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1=CC=C(C=C1)C2OCC(CO2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


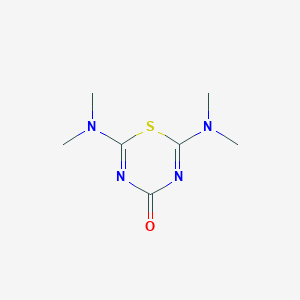
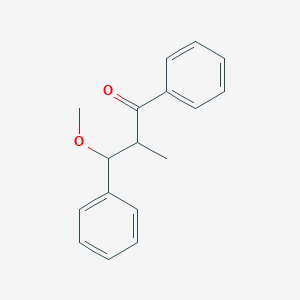
![2-[4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl]ethyl hydrogen sulfate](/img/structure/B14275603.png)
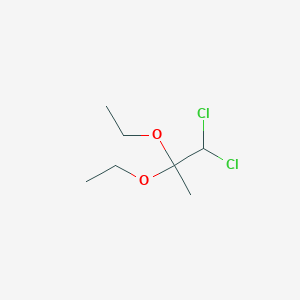
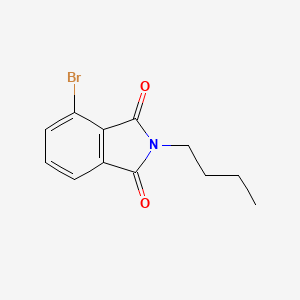

![4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane](/img/structure/B14275624.png)
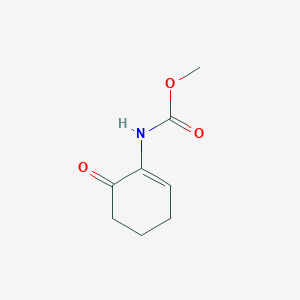


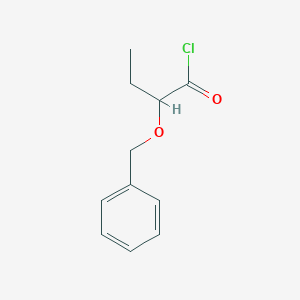

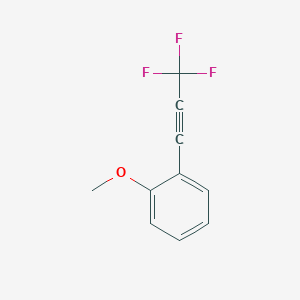
![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)
